N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide
Description
N-[(6,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide is a synthetic coumarin-derived amide compound. Its structure comprises a 6,8-dimethyl-substituted coumarin (2H-chromen-2-one) core linked via a methylene group to a 4-methoxybenzamide moiety. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H19NO4/c1-12-8-13(2)19-17(9-12)15(10-18(22)25-19)11-21-20(23)14-4-6-16(24-3)7-5-14/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
WSYKZVRRUVHMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CNC(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 6,8-dimethyl-2-oxo-2H-chromene-4-carbaldehyde and 4-methoxybenzamide.
Condensation Reaction: The aldehyde group of 6,8-dimethyl-2-oxo-2H-chromene-4-carbaldehyde undergoes a condensation reaction with the amine group of 4-methoxybenzamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. Solvent selection and recycling, as well as catalyst recovery, are crucial for making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated coumarin derivatives, while reduction could produce hydroxybenzamides.
Scientific Research Applications
N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide has several applications in scientific research:
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use as an anticoagulant and anti-inflammatory agent.
Industry: It is used in the development of fluorescent dyes and sensors due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation cascade, providing anticoagulant effects.
Pathways Involved: It can interfere with signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide can be contextualized by comparing it to analogous compounds reported in the literature. Below is a detailed analysis:
Structural Analogues with Heterocyclic Cores
- Compound 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide): Core Structure: Quinazolinone (a nitrogen-containing heterocycle) instead of coumarin. Substituents: A 4-methoxybenzamide group and a phenyl ring at position 4 of the quinazolinone.
- Compound 7h (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide): Core Structure: Quinazolinone. Substituents: Thiophene-2-carboxamide instead of 4-methoxybenzamide. Activity: Moderate docking score (−9.31 kcal/mol) with EGFR TKD, indicating that the thiophene group may reduce binding affinity relative to 4-methoxybenzamide . Comparison: The 4-methoxybenzamide group in the target compound could enhance hydrogen bonding or π-π stacking compared to thiophene, though experimental validation is needed.
Benzamide Derivatives with Varied Substituents
- N-(tert-butyl)-4-methoxybenzamide (Compound 42): Structure: Simple benzamide with a bulky tert-butyl group. Synthesis: Prepared via cobalt-catalyzed aminocarbonylation, highlighting methodological differences from the target compound’s synthesis (if applicable) . Comparison: The absence of a heterocyclic core in Compound 42 limits its bioactivity scope but underscores the role of steric hindrance in modulating solubility or metabolic stability.
- N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)-4-methoxybenzamide (Compound 3.38): Structure: 4-Methoxybenzamide linked to a dimethylamino-hydroxyphenyl group. Comparison: The dimethylamino group in 3.38 may improve solubility or blood-brain barrier penetration, whereas the coumarin core in the target compound could confer fluorescence or redox activity.
Physicochemical and Pharmacokinetic Properties
Functional Insights
- Bioactivity : While the target compound’s biological data are unspecified, structural analogs like 7j and 7h demonstrate that 4-methoxybenzamide derivatives can engage with kinase domains, suggesting a plausible mechanism for the coumarin-linked compound .
- Fluorescence Potential: Coumarins are known fluorophores. The target compound’s 6,8-dimethyl groups may enhance fluorescence quantum yield compared to simpler coumarins, though this requires experimental validation .
- Solubility : The 4-methoxy group in benzamide derivatives generally improves hydrophilicity, but the coumarin core’s lipophilicity might offset this, necessitating formulation optimization.
Biological Activity
N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C20H19NO4
- Molecular Weight : 353.37 g/mol
- CAS Number : 52101808
The structure features a coumarin moiety linked to a methoxybenzamide group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that coumarin derivatives exhibit a range of biological activities. The specific compound this compound has shown promise in several areas:
1. Anticancer Activity
Studies have demonstrated that coumarin derivatives can inhibit cancer cell proliferation. For instance, N-[6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide has been evaluated for its cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | |
| HeLa (Cervical Cancer) | 12.3 | |
| A549 (Lung Cancer) | 10.8 |
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
2. Anti-inflammatory Effects
Coumarins are recognized for their anti-inflammatory properties. This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
This suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Activity
The compound has also been tested against various microbial strains. Preliminary results indicate that it exhibits moderate antibacterial activity.
The biological activities of this compound can be attributed to its ability to modulate key signaling pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : It reduces the expression of inflammatory mediators by inhibiting NF-kB signaling.
- Antimicrobial Action : The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
-
In Vivo Studies : In a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls.
- Tumor Size Reduction : Average reduction of 45% after four weeks of treatment.
- Combination Therapy : When combined with standard chemotherapeutic agents like doxorubicin, the compound enhanced the efficacy of treatment, suggesting synergistic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
